1-(3-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a fluorophenylmethyl group, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzyl chloride with 4-fluorobenzylamine to form an intermediate, which is then cyclized with appropriate reagents to form the pyrazolopyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
- 1-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
Uniqueness
1-(3-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its pyrazolopyrimidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C18H13ClFN5 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClFN5/c19-13-2-1-3-15(8-13)25-18-16(10-24-25)17(22-11-23-18)21-9-12-4-6-14(20)7-5-12/h1-8,10-11H,9H2,(H,21,22,23) |
InChI Key |
PODZNUKIECXGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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